![molecular formula C24H14ClN3O4 B5038036 N-(3-benzo[e][1,3]benzoxazol-2-yl-4-chlorophenyl)-2-nitrobenzamide](/img/structure/B5038036.png)
N-(3-benzo[e][1,3]benzoxazol-2-yl-4-chlorophenyl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-benzo[e][1,3]benzoxazol-2-yl-4-chlorophenyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzo[e][1,3]benzoxazol-2-yl-4-chlorophenyl)-2-nitrobenzamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve refluxing in solvents such as 1,4-dioxane with catalysts like BF3·Et2O .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
N-(3-benzo[e][1,3]benzoxazol-2-yl-4-chlorophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The reaction conditions vary depending on the desired product and may include different temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitrobenzoxazole derivatives, while reduction reactions may produce amine derivatives .
科学研究应用
N-(3-benzo[e][1,3]benzoxazol-2-yl-4-chlorophenyl)-2-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of larger bioactive structures.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against human colorectal carcinoma.
Industry: Utilized in the development of optical brighteners and other industrial applications.
作用机制
The mechanism of action of N-(3-benzo[e][1,3]benzoxazol-2-yl-4-chlorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may result from its interaction with bacterial or fungal cell membranes, leading to cell lysis and death .
相似化合物的比较
Similar Compounds
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Benzofuran: An analog without the nitrogen atom.
Uniqueness
N-(3-benzo[e][1,3]benzoxazol-2-yl-4-chlorophenyl)-2-nitrobenzamide is unique due to its specific structural features, such as the presence of a nitro group and a benzoxazole ring.
属性
IUPAC Name |
N-(3-benzo[e][1,3]benzoxazol-2-yl-4-chlorophenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClN3O4/c25-19-11-10-15(26-23(29)17-7-3-4-8-20(17)28(30)31)13-18(19)24-27-22-16-6-2-1-5-14(16)9-12-21(22)32-24/h1-13H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEKKWRCTROGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=C(C=CC(=C4)NC(=O)C5=CC=CC=C5[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
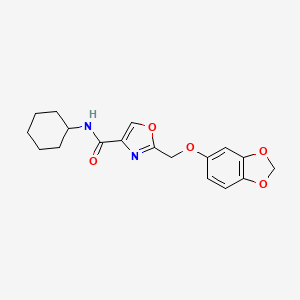
![2-[(4-bromobenzyl)thio]-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5037962.png)
![2-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide;oxalic acid](/img/structure/B5037963.png)
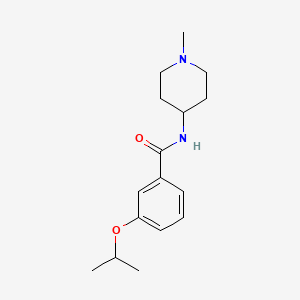
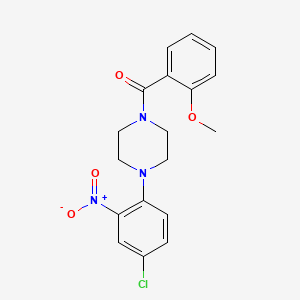
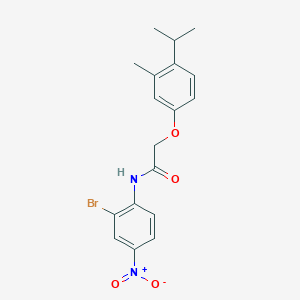
![6-(4-Methoxyphenyl)-9-(2-methylsulfanylpyridine-3-carbonyl)-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B5037998.png)
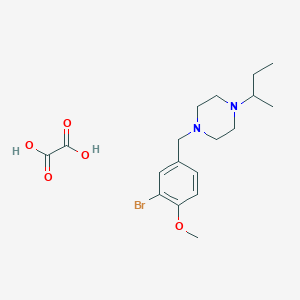
![(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5038021.png)
![4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5038039.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5038048.png)
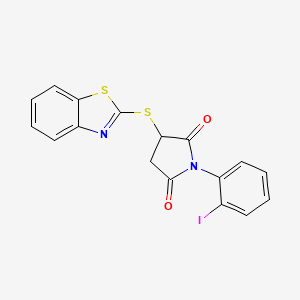
![1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5038056.png)
![2,2-bis(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B5038058.png)
